1-(2-Bromo-3-fluorophenyl)ethanol
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Overview
Description
2-Bromo-3-fluoro-alpha-methylbenzenemethanol is an organic compound with the molecular formula C8H8BrFO. This compound is characterized by the presence of bromine, fluorine, and a hydroxyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-alpha-methylbenzenemethanol typically involves the bromination and fluorination of alpha-methylbenzenemethanol. One common method includes the following steps:
Bromination: Alpha-methylbenzenemethanol is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-alpha-methylbenzenemethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
2-Bromo-3-fluoro-alpha-methylbenzenemethanol is used in several scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical intermediates and active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-alpha-methylbenzenemethanol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-fluorotoluene: Similar structure but lacks the hydroxyl group.
3-Bromo-2-fluoro-alpha-methylbenzenemethanol: Positional isomer with different substitution pattern.
1-Bromo-3-fluoro-2-methylbenzene: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Bromo-3-fluoro-alpha-methylbenzenemethanol is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C8H8BrFO |
---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
1-(2-bromo-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5,11H,1H3 |
InChI Key |
NJGWPBKNYSUIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)Br)O |
Origin of Product |
United States |
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